![molecular formula C16H18Cl2N2O3 B14158633 2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is a synthetic compound known for its applications in various fields, including agriculture and scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which help in the activation of the carboxylic acid group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes in plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide involves its interaction with specific molecular targets within cells. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of signaling events that result in altered gene expression and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-like activity.
Mecoprop: Another synthetic auxin used as a herbicide.
Dicamba: A herbicide with a similar mode of action but different chemical structure.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. Its ability to undergo various chemical transformations also makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C16H18Cl2N2O3 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-16(2)7-11(6-12(21)8-16)19-20-15(22)9-23-14-4-3-10(17)5-13(14)18/h3-5H,6-9H2,1-2H3,(H,20,22)/b19-11- |
Clé InChI |
YVTZQTYIRSOZPH-ODLFYWEKSA-N |
SMILES isomérique |
CC1(C/C(=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl)/CC(=O)C1)C |
SMILES canonique |
CC1(CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC(=O)C1)C |
Solubilité |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


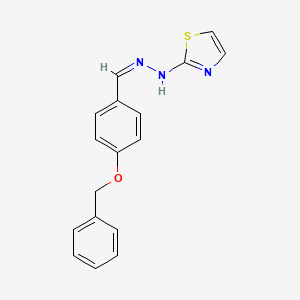
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
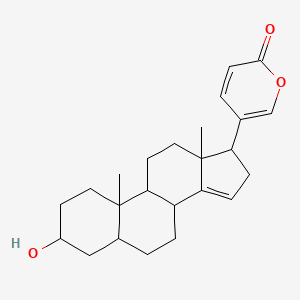
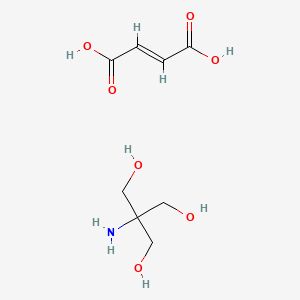
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
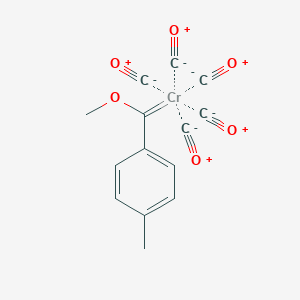

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
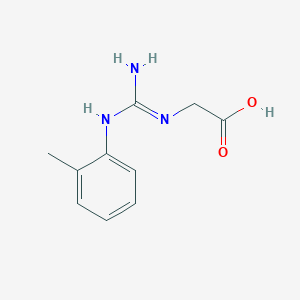
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

